Phenyl 6-deoxy-1-thiohexopyranoside
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Overview
Description
Phenyl 6-deoxy-1-thiohexopyranoside is an organic compound with the molecular formula C12H16O4S It is a derivative of hexopyranoside, where the sixth carbon atom is deoxygenated and replaced with a sulfur atom, forming a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-deoxy-1-thiohexopyranoside typically involves the nucleophilic substitution of a halogenated hexopyranoside derivative with a thiol compound. One common method includes the reaction of 6-deoxy-6-iodo-hexopyranoside with phenyl thiol under basic conditions to form the desired thioether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl 6-deoxy-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 6-deoxy-1-thiohexopyranoside has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of carbohydrate chemistry.
Biology: The compound can be used to study the interactions between carbohydrates and proteins, particularly in glycosylation processes.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Phenyl 6-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thioether linkage can form strong interactions with metal ions or other nucleophilic centers, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Phenyl 6-deoxy-1-thiohexopyranoside can be compared with other similar compounds, such as:
Phenyl 6-deoxy-1-thio-β-L-galactopyranoside: Similar structure but different stereochemistry.
Phenyl 6-deoxy-2,3,4-tri-O-methyl-1-thiohexopyranoside: Additional methyl groups on the sugar moiety.
Thiazoles: Compounds containing a thiazole ring, which also have sulfur atoms in their structure but differ in their overall chemical properties and applications .
This compound stands out due to its unique combination of a phenyl group and a thioether linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O4S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-methyl-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3 |
InChI Key |
YBOVKFRFMWFKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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